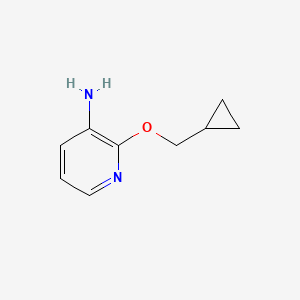

2-(cyclopropylmethoxy)pyridin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(cyclopropylmethoxy)pyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-8-2-1-5-11-9(8)12-6-7-3-4-7/h1-2,5,7H,3-4,6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFTWKDKBZQMED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Analysis of ¹H, ¹³C, and two-dimensional NMR spectra allows for a complete assignment of all proton and carbon signals and confirms the covalent bonding arrangement.

The ¹H NMR spectrum of 2-(cyclopropylmethoxy)pyridin-3-amine provides specific information about the chemical environment of each proton. The spectrum is characterized by distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the cyclopropylmethoxy group.

The protons of the cyclopropyl (B3062369) ring appear in the upfield region of the spectrum, typically between 0.3 and 1.4 ppm. The methylene (B1212753) protons of the cyclopropyl group often present as multiplets due to complex spin-spin coupling. The methoxy (B1213986) group's benzylic protons (-O-CH₂-) are expected to appear as a doublet, coupled to the adjacent methine proton of the cyclopropyl group. The amine (-NH₂) protons typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The protons on the pyridine ring are observed in the downfield aromatic region, with their chemical shifts and coupling patterns dictated by the electronic effects of the ether and amine substituents.

Table 1: Predicted ¹H NMR Data for this compound Data predicted based on analogous structures and standard chemical shift values.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.75 | dd | 1H | H-6 (Pyridine) |

| ~6.95 | dd | 1H | H-4 (Pyridine) |

| ~6.70 | t | 1H | H-5 (Pyridine) |

| ~4.80 | br s | 2H | -NH₂ |

| ~4.10 | d | 2H | -O-CH₂- |

| ~1.25 | m | 1H | -CH- (Cyclopropyl) |

| ~0.60 | m | 2H | -CH₂- (Cyclopropyl) |

Note: s=singlet, d=doublet, t=triplet, m=multiplet, dd=doublet of doublets, br s=broad singlet. Chemical shifts are referenced to a standard like tetramethylsilane (B1202638) (TMS).

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The pyridine ring carbons are found in the aromatic region (typically 110-160 ppm), while the aliphatic carbons of the cyclopropylmethoxy group are located in the upfield region.

Table 2: Predicted ¹³C NMR Data for this compound Data predicted based on analogous structures and standard chemical shift values.

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~155.0 | C-2 (Pyridine) |

| ~140.0 | C-6 (Pyridine) |

| ~135.0 | C-3 (Pyridine) |

| ~120.0 | C-4 (Pyridine) |

| ~115.0 | C-5 (Pyridine) |

| ~75.0 | -O-CH₂- |

| ~10.5 | -CH- (Cyclopropyl) |

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H-4 with H-5, and H-5 with H-6). It would also map the connectivity within the cyclopropylmethoxy group, showing correlations between the -O-CH₂- protons and the cyclopropyl methine proton, and between the methine and methylene protons of the cyclopropyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns under ionization.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₉H₁₂N₂O), the protonated molecule ([M+H]⁺) would have a calculated exact mass that serves as a definitive confirmation of its chemical formula.

Calculated Exact Mass for [C₉H₁₃N₂O]⁺: 165.1028

The experimental measurement of a mass value corresponding to this calculated mass within a narrow tolerance (typically <5 ppm) confirms the elemental composition of the compound.

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is often unique to the molecule's structure. For this compound, likely fragmentation pathways under electron ionization (EI) or collision-induced dissociation (CID) would include:

Loss of the cyclopropylmethyl radical: A primary fragmentation would involve the cleavage of the C-O bond, leading to the loss of a cyclopropylmethyl radical (•CH₂-cPr, 55 Da). This would result in a stable, resonance-delocalized fragment corresponding to the 2-oxopyridin-3-amine cation.

Formation of the cyclopropylmethyl cation: Alpha-cleavage at the ether linkage can also lead to the formation of the cyclopropylmethyl cation at m/z 55.

Cleavage of the pyridine ring: Subsequent fragmentations would involve the characteristic breakdown of the pyridine ring structure.

Analysis of these fragmentation patterns provides corroborating evidence for the proposed structure derived from NMR data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting IR spectrum provides a unique "molecular fingerprint." For this compound, the spectrum is expected to exhibit characteristic absorption bands corresponding to its primary amine, ether, cyclopropyl, and pyridine moieties.

The primary amine (-NH₂) group is anticipated to show two distinct stretching vibrations in the region of 3500-3300 cm⁻¹. nih.govtsijournals.com The higher frequency band corresponds to the asymmetric N-H stretching, while the lower frequency band is due to the symmetric N-H stretching. nih.gov Additionally, a scissoring (bending) vibration for the primary amine is expected to appear in the 1650-1580 cm⁻¹ range. tsijournals.com

The presence of the cyclopropylmethoxy group introduces several other expected signals. The C-O-C stretching of the ether linkage is typically observed in the 1300-1000 cm⁻¹ region. The aliphatic C-H stretching vibrations of the cyclopropyl ring and the methylene bridge are expected in the 3000-2850 cm⁻¹ range. The C-H bonds within the strained cyclopropyl ring may also exhibit slightly higher frequency stretching vibrations compared to typical alkanes.

The pyridine ring will also contribute to the IR spectrum. Aromatic C-H stretching vibrations are generally found above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring are expected to produce a series of bands in the 1600-1400 cm⁻¹ region. nist.gov The C-N stretching vibration of the aromatic amine is anticipated to be in the 1335-1250 cm⁻¹ range. tsijournals.com

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3500 - 3300 |

| Primary Amine (-NH₂) | N-H Scissor (Bend) | 1650 - 1580 |

| Aromatic C-N | C-N Stretch | 1335 - 1250 |

| Ether (C-O-C) | C-O Stretch | 1300 - 1000 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aromatic Ring | C=C and C=N Stretch | 1600 - 1400 |

| Aliphatic (Cyclopropyl, Methylene) | C-H Stretch | 3000 - 2850 |

This table is generated based on established principles of IR spectroscopy and data from analogous compounds.

X-ray Crystallography for Solid-State Structural Determination (if applicable)

As of the time of this writing, a specific single-crystal X-ray structure of this compound has not been reported in the crystallographic databases. However, based on the analysis of related structures, several key features can be anticipated.

It is expected that the pyridine ring will be essentially planar. The amine group and the cyclopropylmethoxy group will be substituents on this ring. The nitrogen atom of the amine group would likely be sp² hybridized, with the lone pair of electrons delocalized into the aromatic π-system of the pyridine ring to some extent. This delocalization would be reflected in a shorter than expected C-N bond length.

The conformation of the cyclopropylmethoxy group relative to the pyridine ring would be of particular interest. The torsional angles defining the orientation of the ether linkage and the cyclopropyl group would be determined by steric and electronic factors. Intermolecular interactions, such as hydrogen bonding involving the amine group's hydrogen atoms and the nitrogen atom of the pyridine ring of an adjacent molecule, would likely play a significant role in the crystal packing.

Should a crystal structure become available, the following parameters would be crucial for a complete structural description:

| Crystallographic Parameter | Information Provided |

| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements present in the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit of the crystal. |

| Bond Lengths | The distances between bonded atoms. |

| Bond Angles | The angles between adjacent bonds. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

This table outlines the key data points that would be obtained from an X-ray crystallographic analysis.

In the absence of experimental data, computational modeling, such as Density Functional Theory (DFT) calculations, could provide theoretical predictions of the solid-state structure. nih.govtsijournals.com Such studies on similar molecules, like 2-aminopyridine (B139424), have shown good agreement between calculated and experimental structures. tsijournals.com

Chemical Reactivity and Derivatization Studies

Reactivity of the Pyridine (B92270) Nitrogen Atom

The nitrogen atom within the pyridine ring of 2-(cyclopropylmethoxy)pyridin-3-amine possesses a lone pair of electrons in an sp² hybrid orbital, rendering it basic and nucleophilic. However, its basicity is lower than that of aliphatic amines due to the greater s-character of the sp² orbital, which holds the lone pair more tightly to the nucleus.

The pyridine nitrogen can undergo protonation with strong acids to form the corresponding pyridinium (B92312) salt. This protonation significantly deactivates the pyridine ring towards electrophilic attack by introducing a positive charge. While specific studies on the quaternization of this compound are not extensively detailed in publicly available literature, the general reactivity of pyridines suggests that it can react with alkyl halides or other electrophilic reagents at the nitrogen atom to form N-alkyl or N-acyl pyridinium salts. These reactions, however, can be competitive with reactions at the exocyclic primary amine, and the reaction conditions would dictate the major product.

Transformations Involving the Primary Amine Functional Group

The primary amine at the 3-position is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Acylation Reactions for Amine Modification

The primary amine of this compound can be readily acylated to form the corresponding amides. This common transformation is typically achieved using acylating agents such as acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) would yield N-(2-(cyclopropylmethoxy)pyridin-3-yl)acetamide. The use of a base like pyridine or triethylamine (B128534) is common in these reactions. While specific examples for this exact molecule are not prevalent in the literature, the acylation of aminopyridines is a well-established and versatile reaction.

Table 1: Representative Acylation Reactions of Aminopyridines

| Acylating Agent | Base | Product | General Observations |

| Acyl Chloride (e.g., Acetyl Chloride) | Pyridine, Triethylamine | N-Acylaminopyridine | Generally high-yielding reactions. |

| Acetic Anhydride | Pyridine | N-Acetylaminopyridine | A common and efficient method for acetylation. google.com |

Alkylation Reactions of the Amine Moiety

N-alkylation of the primary amine group introduces alkyl substituents, a crucial modification in medicinal chemistry. This can be achieved through various methods, including reductive amination or direct alkylation with alkyl halides. A Chinese patent describes a general process for the N-alkylation of aminopyridines using alkylating agents like alkyl alcohols, ethers, carbonates, carboxylates, or halides in the presence of a heterogeneous catalyst. nih.gov The reaction conditions, such as temperature and the choice of catalyst, can be optimized to favor mono- or di-alkylation. For instance, reacting this compound with an alkyl halide in the presence of a suitable base would lead to the corresponding secondary or tertiary amine.

Table 2: General Conditions for N-Alkylation of Aminopyridines

| Alkylating Agent | Catalyst/Base | Temperature Range | Product | Reference |

| Alkyl Halide | Heterogeneous Catalyst (e.g., Ru, Ni, Co) | 100-500 °C | N-Alkylaminopyridine | nih.gov |

| Alcohol/Ether/Carbonate | Heterogeneous Catalyst (e.g., Ru, Ni, Co) | 100-500 °C | N-Alkylaminopyridine | nih.gov |

Silylation Reactions for Analytical and Synthetic Purposes

The primary amine can undergo silylation, a reaction that introduces a silyl (B83357) group (e.g., trimethylsilyl (B98337), TMS) onto the nitrogen atom. This is often done to protect the amine functionality during other chemical transformations or to increase the volatility of the compound for analytical techniques like gas chromatography. Common silylating agents include trimethylsilyl chloride (TMSCl), often used in the presence of a base like triethylamine or pyridine to scavenge the generated HCl. While specific silylation protocols for this compound are not detailed, the general principles of amine silylation are applicable.

Formation of Fused Heterocyclic Ring Systems (e.g., imidazopyridines, pyrazolopyridines)

The 3-amino-2-alkoxypyridine scaffold is a valuable precursor for the synthesis of fused heterocyclic systems, which are prominent in medicinal chemistry.

Imidazopyridines:

The reaction of this compound with α-haloketones or other suitable C2 synthons can lead to the formation of imidazo[1,2-a]pyridines, though the substitution pattern of the starting amine would direct the fusion to an imidazo[4,5-b]pyridine system. The synthesis of imidazo[1,2-a]pyridines often starts from 2-aminopyridines. organic-chemistry.orgresearchgate.nete3s-conferences.orgnih.gov For instance, a novel and simple NaIO₄/TBHP-promoted (3 + 2) cycloaddition of propargyl alcohols and 2-aminopyridines has been developed for the synthesis of C3-carbonylated imidazo[1,2-a]pyridines. organic-chemistry.org Another approach involves the copper-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones. researchgate.net

Pyrazolopyridines:

Similarly, this compound can be a building block for pyrazolopyridines. The synthesis of pyrazolo[3,4-b]pyridines often involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or an α,β-unsaturated ketone. wikipedia.org An expedient synthesis of 3-alkoxymethyl- and 3-aminomethyl-pyrazolo[3,4-b]pyridines has been developed, highlighting the utility of substituted pyridines in constructing these fused systems. wikipedia.org

Table 3: Examples of Fused Heterocycle Synthesis from Aminopyridines

| Fused System | Reagents | General Conditions | Reference |

| Imidazo[1,2-a]pyridines | Propargyl alcohols, NaIO₄, TBHP | Cycloaddition | organic-chemistry.org |

| Imidazo[1,2-a]pyridines | Acetophenones, CuI, Aerobic oxidation | Oxidative coupling | researchgate.net |

| Pyrazolo[3,4-b]pyridines | α,β-Unsaturated ketones, ZrCl₄ | Cyclization | wikipedia.org |

Reactions at the Cyclopropylmethoxy Side Chain

The cyclopropylmethoxy group is generally stable under many reaction conditions. However, the ether linkage can be cleaved under harsh acidic conditions. The use of strong acids like HBr or HI can lead to the cleavage of the ether C-O bond, typically proceeding through an Sₙ2 or Sₙ1 mechanism depending on the structure of the ether. For a primary ether like the cyclopropylmethyl ether, an Sₙ2 mechanism is expected. This would result in the formation of 3-amino-2-hydroxypyridine (B57635) and cyclopropylmethyl halide. The stability of the cyclopropylmethyl cation can also influence the reaction pathway. In some cases, cyclopropylmethyl ethers have been used as protecting groups for phenols and can be selectively cleaved under acidic conditions.

Table 4: Potential Reactions of the Cyclopropylmethoxy Side Chain

| Reagent | Potential Product(s) | Reaction Type | General Observation |

| Strong Acid (e.g., HBr, HI) | 3-Amino-2-hydroxypyridine, Cyclopropylmethyl halide | Ether Cleavage | Requires harsh conditions. |

| Lewis Acids | Potential for cleavage or rearrangement | Ether Cleavage | Dependent on the specific Lewis acid and conditions. |

In-Depth Analysis of this compound Reveals Scant Data on Regio- and Stereoselective Transformations

The inherent electronic and steric properties of this compound, featuring an electron-donating amino group and a somewhat bulky cyclopropylmethoxy group ortho to the pyridine nitrogen, would in theory dictate the regiochemical outcomes of various reactions. For instance, electrophilic aromatic substitution would be expected to occur at positions on the pyridine ring activated by the amino group, while the steric hindrance from the cyclopropylmethoxy group would also play a significant role in directing incoming reagents.

However, without specific published research, any discussion on the regioselectivity and stereoselectivity of this compound remains speculative. The scientific community has explored the reactivity of related structures, which can offer some predictive insights. For example, studies on other 2-alkoxypyridines and 3-aminopyridines have shown varied and condition-dependent regioselectivity in reactions such as halogenation, nitration, and metal-catalyzed cross-coupling.

In the broader context of aminopyridine chemistry, derivatization often focuses on reactions involving the amino group, such as acylation, alkylation, and diazotization, or on transformations of the pyridine ring itself. The interplay between the directing effects of the substituents already present on the ring is crucial in determining the final product distribution.

A related compound, 6-Chloro-2-(cyclopropylmethoxy)pyridin-3-amine, has been noted as a chemical intermediate. evitachem.com General potential reactions for this chlorinated analogue include oxidation to the corresponding pyridine N-oxide, reduction of the pyridine ring, and nucleophilic substitution of the chloro group. evitachem.com However, specific experimental conditions, yields, and, critically, the regio- or stereoselectivity of these transformations are not detailed in the available literature.

The absence of detailed studies on the regio- and stereoselective transformations of this compound suggests that this compound may primarily serve as a building block in larger synthetic sequences where its specific reactivity is utilized but not extensively documented in a standalone publication. It is also possible that such studies exist within proprietary industrial research and have not been disclosed publicly.

Consequently, it is not possible to provide detailed research findings or construct data tables on the regioselectivity and stereoselectivity of chemical transformations for this compound as per the specific requirements of the requested article outline. Further empirical research is required to elucidate and document these aspects of its chemical behavior.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of a molecule. These methods provide a static, time-independent view of the molecule's properties, forming the foundation for understanding its reactivity and intermolecular interactions.

Density Functional Theory (DFT) Studies of Optimized Geometries

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.govarxiv.org For 2-(cyclopropylmethoxy)pyridin-3-amine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), are employed to determine key structural parameters. nih.gov This process involves minimizing the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles until a true energy minimum on the potential energy surface is found. arxiv.org

Table 1: Illustrative Optimized Geometrical Parameters for this compound based on DFT Calculations of Analogous Structures. Note: These are representative values based on calculations of similar aminopyridine and alkoxybenzene structures. Actual values would require specific DFT calculation for the title compound.

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| Pyridine (B92270) C-N | 1.34 | - |

| Pyridine C-C | 1.39 - 1.40 | - |

| C(2)-O (ether) | 1.37 | - |

| C(3)-N (amine) | 1.40 | - |

| O-CH₂ (ether) | 1.43 | - |

| C-O-C Angle | - | 118.0 |

| Pyridine C-C-N Angle | - | 123.0 |

| H-N-H Angle | - | 115.0 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. rsc.org A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more reactive and easily polarizable.

For this compound, the HOMO is expected to be primarily localized on the electron-rich aminopyridine ring, specifically with significant contributions from the amino group and the π-system of the pyridine ring. researchgate.net The electron-donating nature of both the amino and alkoxy groups raises the energy of the HOMO. The LUMO is typically distributed over the π-antibonding system of the pyridine ring. wuxiapptec.com The precise energies and the resulting gap are influenced by the choice of DFT functional, with functionals like B3LYP being commonly used, though sometimes criticized for underestimating the gap. reddit.com Studies on substituted pyridines and other aromatic systems show that electron-donating groups decrease the HOMO-LUMO gap, thereby increasing reactivity. rsc.orgresearchgate.net

Table 2: Representative FMO Data for Substituted Aromatic Systems. Note: These values are illustrative and derived from literature on analogous molecules. The specific values for the title compound would depend on the computational method.

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Pyridine | -6.85 | -0.45 | 6.40 |

| Aniline | -5.21 | -0.19 | 5.02 |

| Methoxybenzene | -5.54 | -0.25 | 5.29 |

| Illustrative 2-alkoxy-3-aminopyridine | -5.40 | -0.50 | 4.90 |

Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution across a molecule's surface. proteopedia.org It is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. researchgate.net The MEP map is color-coded to represent different electrostatic potential values: regions of negative potential (electron-rich), typically colored red, are associated with nucleophilic sites (e.g., lone pairs on oxygen or nitrogen atoms), while regions of positive potential (electron-poor), colored blue, indicate electrophilic sites (e.g., hydrogen atoms attached to heteroatoms). researchgate.netnih.gov

In the MEP map of this compound, the most negative potential (red/yellow) is expected to be localized around the nitrogen atom of the pyridine ring due to its lone pair of electrons. researchgate.net Another region of negative potential would be centered on the oxygen atom of the cyclopropylmethoxy group. Conversely, the most positive potential (blue) would be found on the hydrogen atoms of the amine (-NH₂) group, making them potential hydrogen bond donors. researchgate.net The hydrocarbon cyclopropyl (B3062369) group and the aromatic hydrogens would exhibit intermediate or near-neutral potential (green). This map provides a clear rationale for how the molecule would orient itself when approaching a protein binding site, predicting likely points of electrostatic interaction and hydrogen bonding. proteopedia.org

Molecular Dynamics (MD) Simulations for Conformational and Interaction Studies

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This approach is crucial for understanding molecular flexibility and the stability of ligand-protein complexes.

Conformational Analysis and Stability

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds. chemistrysteps.com For this compound, the key flexible bond is the C(aryl)-O-CH₂-C(cyclopropyl) linkage. Rotation around the C-O and O-CH₂ bonds can lead to various conformers with different energies and stabilities.

MD simulations can explore the conformational landscape of the molecule by simulating its movements in a solvent (typically water) at a given temperature. researchgate.net The simulations can reveal the most populated (i.e., most stable) conformations and the energy barriers between them. For instance, studies on molecules with similar ether linkages or cyclopropyl groups, like cyclopropyl methyl ketone, have identified distinct stable conformers, such as s-cis and s-trans arrangements, which are separated by rotational energy barriers. uwlax.edu The flexibility of the cyclopropylmethoxy side chain is a critical factor in how the molecule can adapt its shape to fit into a constrained binding pocket of a biological target. rsc.org

Ligand-Target Interaction Dynamics (e.g., Docking Analysis)

To understand the potential of this compound as a therapeutic agent, its interaction with a specific protein target is studied using molecular docking followed by MD simulations. nih.govwalshmedicalmedia.com

Molecular Docking: This computational technique predicts the preferred binding orientation of the ligand within the active site of a protein. nih.gov Docking algorithms score different poses based on factors like shape complementarity and intermolecular forces. For this compound, docking would likely show the pyridine nitrogen or the amine group forming hydrogen bonds with polar residues in the active site. The cyclopropyl and pyridine rings could engage in hydrophobic or π-stacking interactions.

Molecular Dynamics Simulations: Following docking, an MD simulation of the ligand-protein complex is performed to assess the stability of the predicted binding pose. nih.gov A stable interaction is characterized by the ligand remaining in the binding pocket throughout the simulation with minimal fluctuations in its position (low Root Mean Square Deviation, RMSD). nih.gov The simulation also provides detailed information on the dynamics of specific interactions, such as the persistence of hydrogen bonds, water-mediated interactions, and conformational changes in both the ligand and the protein upon binding. Studies on other aminopyridine-based inhibitors have successfully used this combined docking and MD approach to rationalize binding affinity and guide the design of more potent compounds. nih.govnih.gov

In Silico Prediction of Chemical Reactivity and Selectivity

The chemical reactivity of this compound is governed by the interplay of its constituent functional groups: the electron-donating primary amine (-NH2) and cyclopropylmethoxy (-OCH2-c-C3H5) groups, and the electron-withdrawing pyridine ring nitrogen. In silico methods, particularly those based on Density Functional Theory (DFT), are employed to model these electronic effects and predict how the molecule will interact with other reagents. nih.gov

Frontier Molecular Orbitals (FMO): The reactivity of a molecule is often described by its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO indicates the region most susceptible to accepting electrons (electrophilicity). The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

For this compound, the electron-donating amine and ether groups are expected to raise the energy of the HOMO, concentrating its density primarily on the pyridine ring and the exocyclic nitrogen atom. Conversely, the LUMO is anticipated to be distributed across the electron-deficient pyridine ring. This distribution makes the ring susceptible to nucleophilic attack, a common reactivity pattern for substituted pyridines. wuxibiology.com

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net

In a theoretical MEP map of this compound, the most negative potential would be expected around the pyridine nitrogen atom and the oxygen atom of the ether group, due to their high electronegativity and lone pairs of electrons. The amino group's nitrogen would also contribute to a region of negative potential. The hydrogen atoms of the amine group would exhibit a positive potential, making them potential hydrogen bond donors. Such maps are instrumental in predicting intermolecular interactions and the initial sites of reaction.

Predicted Reactivity and Selectivity: Based on these computational principles, the following reactivity patterns can be predicted:

Electrophilic Attack: The pyridine ring, activated by the strong electron-donating amino group at position 3 and the weaker donating cyclopropylmethoxy group at position 2, is expected to be susceptible to electrophilic substitution. The most likely sites for attack would be positions 4 and 6, which are ortho and para to the activating amino group.

Nucleophilic Attack: While the ring is generally electron-rich, certain reactions, particularly SNAr (Nucleophilic Aromatic Substitution), can occur if a suitable leaving group is present. researchgate.net The LUMO's distribution on the pyridine ring suggests that carbon atoms C2 and C6 are the most electrophilic centers within the ring itself. researchgate.net

Acidity/Basicity: The primary amine group confers basic properties, making it a likely site for protonation. The pyridine nitrogen is also basic, though its basicity is modulated by the adjacent electron-donating groups.

Table 1: Predicted Chemical Reactivity Descriptors This interactive table summarizes the expected outcomes from a DFT analysis of this compound.

| Descriptor | Predicted Characteristic | Implication for Reactivity |

| HOMO Energy | Relatively high | Indicates strong electron-donating ability (nucleophilic character). |

| HOMO Lobe Location | Concentrated on the pyridine ring and amino nitrogen. | These are the primary sites for electrophilic attack. |

| LUMO Energy | Relatively low | Indicates ability to accept electrons. |

| LUMO Lobe Location | Distributed across the pyridine ring, especially C2, C4, and C6. | Potential sites for nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Moderate | Suggests a balance of stability and reactivity. |

| MEP Negative Potential | Localized on the pyridine N, ether O, and amino N atoms. | Sites for interaction with electrophiles and hydrogen bond donors. |

| MEP Positive Potential | Localized on the amine H-atoms. | Sites for interaction with nucleophiles and hydrogen bond acceptors. |

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR chemical shifts)

Computational methods can accurately predict spectroscopic parameters, which aids in the structural confirmation of synthesized compounds.

Predicted Infrared (IR) Spectrum: The theoretical IR spectrum is calculated by determining the vibrational frequencies of the molecule's bonds. For this compound, characteristic peaks are expected for its specific functional groups. As a primary aromatic amine, it should display two distinct N-H stretching bands. orgchemboulder.comlibretexts.org The spectrum would also feature C-H stretches for the aromatic, cyclopropyl, and methoxy (B1213986) groups, as well as characteristic C-O and aromatic C-N stretching vibrations. wpmucdn.com

Table 2: Theoretically Predicted IR Absorption Bands This table outlines the expected vibrational frequencies for the key functional groups in the molecule.

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Primary Amine | N-H Asymmetric Stretch | ~3450 - 3380 | Medium |

| Primary Amine | N-H Symmetric Stretch | ~3360 - 3300 | Medium |

| Aromatic C-H | C-H Stretch | ~3100 - 3000 | Medium-Weak |

| Aliphatic C-H | Cyclopropyl & Methylene (B1212753) C-H Stretch | ~3000 - 2850 | Medium-Strong |

| Primary Amine | N-H Bend (Scissoring) | ~1650 - 1580 | Medium-Strong |

| Pyridine Ring | C=C and C=N Stretches | ~1600 - 1450 | Medium-Strong (multiple bands) |

| Ether | C-O-C Asymmetric Stretch | ~1275 - 1200 | Strong |

| Aromatic Amine | C-N Stretch | ~1335 - 1250 | Strong |

| Primary Amine | N-H Wag | ~910 - 665 | Broad, Strong |

Predicted Nuclear Magnetic Resonance (NMR) Spectrum: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts by computing the magnetic shielding around each nucleus. acs.orgaps.org These predictions are invaluable for assigning signals in experimental spectra. The expected shifts are influenced by the electronic environment of each nucleus. For example, protons on the pyridine ring are deshielded and appear downfield, while the upfield-shifted protons of the cyclopropyl group are highly characteristic. libretexts.orgstenutz.eu

Table 3: Theoretically Predicted ¹H NMR Chemical Shifts This table presents the anticipated chemical shift ranges for the protons in this compound.

| Proton Environment | Number of Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H (C6-H) | 1H | ~7.8 - 7.6 | Doublet of doublets (dd) |

| Pyridine H (C4-H) | 1H | ~7.1 - 6.9 | Doublet of doublets (dd) |

| Pyridine H (C5-H) | 1H | ~6.8 - 6.6 | Triplet or dd |

| Amine (-NH₂) | 2H | ~4.5 - 3.5 | Broad singlet (s) |

| Methoxy (-OCH₂-) | 2H | ~4.2 - 4.0 | Doublet (d) |

| Cyclopropyl (-CH-) | 1H | ~1.4 - 1.2 | Multiplet (m) |

| Cyclopropyl (-CH₂-) | 4H | ~0.7 - 0.3 | Multiplets (m) |

Table 4: Theoretically Predicted ¹³C NMR Chemical Shifts This table shows the expected chemical shift ranges for the carbon atoms.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Pyridine C (C2) | ~155 - 150 |

| Pyridine C (C6) | ~140 - 135 |

| Pyridine C (C3) | ~135 - 130 |

| Pyridine C (C4) | ~125 - 120 |

| Pyridine C (C5) | ~118 - 113 |

| Methoxy (-OCH₂-) | ~75 - 70 |

| Cyclopropyl (-CH-) | ~15 - 10 |

| Cyclopropyl (-CH₂-) | ~5 - 2 |

Structure Activity Relationship Sar and Molecular Design

Systematic Modification of the Cyclopropylmethoxy Moiety

The 2-(cyclopropylmethoxy) group is a key feature of the molecule, likely influencing its binding affinity and metabolic stability. Understanding how modifications to this moiety affect biological activity is a critical aspect of SAR studies.

The length and branching of the alkyl chain connecting the cyclopropyl (B3062369) group to the pyridine (B92270) ring can significantly impact the compound's interaction with its biological target. While direct studies on 2-(cyclopropylmethoxy)pyridin-3-amine are not extensively available, general principles of medicinal chemistry suggest that altering the linker can affect potency and selectivity. For instance, elongating the methylene (B1212753) linker to an ethyl or propyl chain could alter the orientation of the cyclopropyl group within a binding pocket. Branching on the alkyl chain, such as the introduction of a methyl group, could provide additional hydrophobic interactions or, conversely, introduce steric hindrance that diminishes activity.

A hypothetical SAR study could involve the synthesis and evaluation of analogs as shown in the table below. The biological activity would be assessed to determine the optimal chain length and branching pattern.

| Compound ID | R Group | Predicted Impact on Activity |

| 1 | -CH₂- (Parent) | Reference compound |

| 2 | -CH₂CH₂- | May alter positioning in the binding pocket, potentially increasing or decreasing activity. |

| 3 | -CH(CH₃)- | Branching may provide new hydrophobic contacts or cause steric clashes. |

The cyclopropane ring itself is a unique structural motif that can influence a molecule's conformation and metabolic stability. The introduction of substituents on the cyclopropyl ring can further modulate these properties and provide additional points of interaction with a biological target. Natural and synthetic compounds containing a cyclopropane ring exhibit a wide range of biological activities, including enzyme inhibition and antitumor effects. researchgate.netunl.pt The high electrophilicity of the cyclopropyl group can lead to covalent interactions with biological nucleophiles, a property that can be tuned with substituents. researchgate.net

Substituents on the cyclopropyl ring can be broadly classified as electron-donating or electron-withdrawing, each having a distinct effect on the electronic properties and reactivity of the ring. For example, a methyl group would be an electron-donating substituent, while a fluorine atom would be electron-withdrawing. The position of the substituent on the ring (e.g., at the 1- or 2-position) would also be critical.

| Compound ID | Substituent on Cyclopropyl Ring | Predicted Effect |

| 4 | 1-methyl | May enhance hydrophobic interactions and metabolic stability. |

| 5 | 2-fluoro | Could alter electronic properties and form hydrogen bonds with the target. |

| 6 | 1-hydroxyl | May introduce a hydrogen bonding opportunity, potentially increasing affinity. |

Influence of Substituents on the Pyridine Ring System

The pyridine ring serves as a central scaffold, and its electronic properties and substitution pattern are critical determinants of biological activity.

The introduction of substituents at positions 4, 5, and 6 of the pyridine ring can have profound effects on the molecule's electronic distribution, lipophilicity, and steric profile, thereby influencing its biological activity. Studies on other pyridine-based compounds have shown that both the nature and the position of the substituent are crucial. For instance, in a series of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines, modifications at the 3- and 6-positions were explored to modulate their activity as adenosine (B11128) receptor antagonists. nih.govnih.gov Similarly, research on other pyridine derivatives has demonstrated that the presence of electron-donating or electron-withdrawing groups can significantly affect their properties. beilstein-journals.org

For this compound analogs, a systematic exploration of substituents at positions 4, 5, and 6 would be necessary to establish a clear SAR.

| Position | Type of Substituent | Potential Impact |

| 4 | Electron-withdrawing (e.g., -Cl, -CF₃) | May enhance binding through halogen bonding or dipole interactions. |

| 4 | Electron-donating (e.g., -CH₃, -OCH₃) | Could increase electron density on the ring, potentially affecting pKa. |

| 5 | Small, polar (e.g., -OH, -NH₂) | May introduce key hydrogen bonding interactions. |

| 5 | Bulky, non-polar (e.g., -phenyl) | Could provide beneficial hydrophobic interactions or cause steric hindrance. |

| 6 | Halogen (e.g., -F, -Cl) | Can influence metabolic stability and binding affinity. |

The position of the nitrogen atom within the pyridine ring is fundamental to its chemical properties and its ability to interact with biological targets. The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor, a crucial interaction in many ligand-receptor binding events. The basicity of the pyridine nitrogen, which is influenced by substituents on the ring, will determine its protonation state at physiological pH, affecting its charge and interaction potential.

Amine Group Modifications and Bioisosteric Replacements

The 3-amino group is a key functional group that can participate in hydrogen bonding as a donor and is also a site for potential metabolism. Modification or replacement of this group can lead to analogs with improved properties.

Bioisosterism is a widely used strategy in medicinal chemistry to replace a functional group with another that has similar physicochemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. nih.govresearchgate.net The amide bond is a classic example where bioisosteric replacement is often employed to enhance metabolic stability. nih.govresearchgate.net

For the 3-amino group of this compound, several bioisosteric replacements could be considered. These replacements aim to mimic the hydrogen bonding capabilities and steric profile of the amine group while potentially offering advantages in terms of metabolic stability or synthetic accessibility.

| Original Group | Bioisosteric Replacement | Rationale |

| -NH₂ | -OH | Can act as a hydrogen bond donor and acceptor. |

| -NH₂ | -CH₂OH | Introduces a hydroxyl group with a different spatial orientation. |

| -NH₂ | -NHC(O)CH₃ (Acetamide) | Reduces basicity and introduces a hydrogen bond acceptor. |

| -NH₂ | 1,2,3-Triazole | A common amide bioisostere that can mimic its hydrogen bonding and dipole moment. nih.govresearchgate.net |

| -NH₂ | Oxadiazole | Another heterocyclic bioisostere for an amide or amine group, offering metabolic stability. researchgate.net |

Scaffold Hopping and Analog Design Strategies for Target Modulation

Scaffold hopping is a computational or medicinal chemistry strategy that aims to identify isofunctional molecular structures with significantly different core skeletons. This approach is valuable for discovering novel intellectual property, improving physicochemical properties, and overcoming liabilities of an existing chemical series. For a molecule like this compound, which possesses a pyridin-3-amine core, several scaffold hopping strategies can be conceptualized to modulate its biological activity, likely as a kinase inhibitor given the prevalence of this scaffold in such drug discovery programs.

One prominent example of a scaffold hopping approach involving a related heteroaromatic core was the transformation of a pyrimidine-based inhibitor into a pyrazole-based inhibitor of Dual Leucine Zipper Kinase (DLK). nih.govnih.gov This shape-based scaffold hopping strategy was successful in improving the physicochemical properties of the lead compound. nih.govnih.gov A similar principle could be applied to the this compound scaffold, where the pyridine ring is replaced by other five- or six-membered heterocycles that maintain a similar spatial arrangement of key interaction features.

Table 1: Potential Scaffold Hopping Strategies for this compound

| Original Scaffold | Potential Replacement Scaffolds | Rationale for Replacement |

| Pyridine | Pyrazole | Altered hydrogen bonding pattern and physicochemical properties. |

| Pyridine | Thiophene | Modification of electronic properties and potential for new interactions. |

| Pyridine | Isoxazole | Introduction of a different heteroatom arrangement to fine-tune binding. |

| Pyridine | Pyrazine | Exploration of alternative hydrogen bond acceptor positions. nih.govresearchgate.net |

Analog design, a more conservative approach than scaffold hopping, involves making smaller, systematic modifications to a lead compound to probe the SAR. For this compound, analog design would focus on modifications to the cyclopropylmethoxy group, the pyridine core, and the amine substituent.

Modification of the 2-alkoxy group: The cyclopropylmethoxy group is a key feature. Analogs could be synthesized with alternative ether substituents to explore the impact on potency and selectivity. For instance, replacing the cyclopropyl group with other small cycloalkyl or branched alkyl groups could probe the size and shape of the binding pocket. Bioisosteric replacement of the ether oxygen with sulfur or an amino group could also be explored.

Substitution on the pyridine ring: The electronic properties of the pyridine ring can be modulated by introducing substituents at the 4, 5, and 6 positions. Electron-withdrawing or electron-donating groups can influence the pKa of the pyridine nitrogen and the 3-amino group, which can be critical for target engagement. A study on multi-substituted pyridin-3-amine derivatives as protein kinase inhibitors demonstrated that substitution patterns on the pyridine ring significantly impact their inhibitory activity against various kinases. mdpi.com

Derivatization of the 3-amino group: The 3-amino group is a crucial hydrogen bond donor and a key attachment point for further modifications. Acylation, alkylation, or arylation of this amine can introduce new interaction points with the target protein. Structure-activity relationship studies on related aminopyridine series have often shown that the nature of the substituent on the amino group is a primary determinant of potency and selectivity. nih.govresearchgate.netmdpi.com

Table 2: Analog Design Strategies for this compound

| Modification Site | Example Modifications | Intended Purpose |

| 2-(cyclopropylmethoxy) group | Replacement of cyclopropyl with cyclobutyl, isopropyl, or tert-butyl. | To probe the steric limits of the binding pocket. |

| 2-(cyclopropylmethoxy) group | Bioisosteric replacement of the ether oxygen with a thioether or amine. | To alter hydrogen bonding capacity and lipophilicity. |

| Pyridine Ring (Positions 4, 5, 6) | Introduction of fluoro, chloro, methyl, or methoxy (B1213986) groups. | To modulate electronic properties and explore additional binding interactions. |

| 3-amino group | Acylation with various carboxylic acids or sulfonylation with sulfonyl chlorides. | To introduce additional hydrogen bond acceptors and explore new binding vectors. |

Development of Pharmacophore Models for Rational Design

A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The development of a pharmacophore model for a series of compounds related to this compound can be a powerful tool for rational drug design and virtual screening.

The process of developing a ligand-based pharmacophore model typically involves the following steps:

Selection of a training set: A set of active compounds with a range of biological activities against a specific target is chosen.

Conformational analysis: The conformational space of each molecule in the training set is explored to identify low-energy conformations.

Feature identification: Common chemical features, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, are identified among the training set molecules.

Pharmacophore generation and validation: A hypothesis of the spatial arrangement of these features is generated and then validated using a test set of known active and inactive compounds.

A study on the development of a pharmacophore model for Aurora A kinase (AURKA) inhibitors, a target for some aminopyrimidine and aminopyridine derivatives, illustrates this process. nih.gov The successful pharmacophore models identified key features such as hydrogen bond acceptors, donors, and hydrophobic regions that are crucial for AURKA inhibition. nih.gov These models were then used as 3D queries to screen for novel inhibitors. nih.gov

For a hypothetical pharmacophore model based on this compound as a kinase inhibitor, the following features would likely be important:

Hydrogen Bond Acceptor: The nitrogen atom of the pyridine ring.

Hydrogen Bond Donor: The 3-amino group.

Hydrophobic Feature: The cyclopropylmethoxy group.

Aromatic Ring: The pyridine ring itself.

Table 3: Hypothetical Pharmacophore Features for this compound Derivatives

| Pharmacophoric Feature | Corresponding Chemical Moiety | Role in Target Binding |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Interaction with hinge region residues in a kinase active site. |

| Hydrogen Bond Donor | 3-Amino Group | Interaction with hinge region residues or other acceptor groups in the active site. |

| Hydrophobic Region | Cyclopropyl Group | Occupying a hydrophobic pocket in the active site. |

| Aromatic Ring | Pyridine Ring | Potential for π-π stacking interactions with aromatic amino acid residues. |

Once a validated pharmacophore model is established, it can be used for several rational design applications:

Virtual Screening: The pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. This can lead to the identification of new scaffolds with the potential for biological activity.

Lead Optimization: The model can guide the design of new analogs of this compound by suggesting modifications that better fit the pharmacophoric hypothesis, potentially leading to increased potency and selectivity.

De Novo Design: The pharmacophore can serve as a template for the computational design of entirely new molecules that possess the desired features for biological activity.

Preclinical Biological Evaluation and Mechanistic Insights

In Vitro Studies of Biological Activity

In vitro assays are fundamental in early-stage drug discovery to determine the biological activity of a compound at a cellular or molecular level. Studies on analogs of 2-(cyclopropylmethoxy)pyridin-3-amine have revealed a range of activities, from receptor modulation to enzyme inhibition.

Receptor Agonism or Antagonism Profiling (e.g., Adenosine (B11128) A2B Receptor, CB2 Receptor, mGlu4 Receptor)

The pyridine (B92270) scaffold is a common feature in molecules designed to interact with various G-protein coupled receptors.

Adenosine A2B Receptor: The A2B adenosine receptor (A2B AR) is involved in modulating cardiovascular functions and inflammatory processes. nih.gov While direct data on this compound is unavailable, a related non-adenosine ligand, 2-[6-amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-ylsulfanyl]acetamide (BAY-60-6583), has been identified as a potent and selective A2B AR agonist. nih.govresearchgate.net This compound demonstrated high efficacy in functional assays, suggesting that the cyclopropylmethoxy-phenyl-pyridine combination can be a key pharmacophore for A2B AR activation. nih.govresearchgate.net The A2B AR stimulates adenylate cyclase and phospholipase C through Gs and Gq/11 proteins, respectively. nih.gov

CB2 Receptor: The cannabinoid CB2 receptor is a therapeutic target for inflammatory diseases and tissue injury. nih.gov While not direct derivatives of this compound, selective CB2 receptor agonists have been developed. For instance, the pyrazole-derived agonist RNB-61 and the cyclohexanol (B46403) derivative O-3223 have shown high potency and selectivity for the CB2 receptor over the CB1 receptor. nih.govnih.gov These agonists are being investigated for their ability to reduce inflammation and neuropathic pain. nih.gov

mGlu4 Receptor: There is currently no available information in the searched literature regarding the activity of this compound or its close analogs on the metabotropic glutamate (B1630785) receptor 4 (mGlu4).

| Receptor Target | Compound Class/Example | Observed Activity | Potential Implication |

| Adenosine A2B Receptor | Dicarbonitrilepyridines (e.g., BAY-60-6583) | Potent and selective agonism (EC50 = 3 nM for hA2B). nih.gov | Cardioprotective and anti-inflammatory effects. nih.gov |

| CB2 Receptor | Pyrazole-derivatives (e.g., RNB-61) | Potent and selective full agonism (Ki 0.13–1.81 nM). nih.gov | Treatment of inflammatory and neuropathic pain. nih.govnih.gov |

Enzyme Inhibition Assays (e.g., IKK-β, GSK-3, COX-2)

The aminopyridine scaffold is a key structural element in many enzyme inhibitors.

IKK-β Inhibition: The IκB kinase (IKK) complex, particularly its IKK-β subunit, is a critical regulator of the NF-κB signaling pathway, which is central to inflammation. Pyridine derivatives have been explored as IKK-β inhibitors. google.com For instance, a series of 2-amino-3,5-diarylbenzamides showed potent inhibition of IKK-β, with the lead compound exhibiting a pIC50 of 7.0. nih.gov More recently, aminoindazole-pyrrolo[2,3-b]pyridine scaffolds have yielded potent and selective inhibitors of the related IKKα kinase, demonstrating the versatility of pyridine-based structures in targeting this enzyme family. nih.gov

GSK-3 Inhibition: Glycogen synthase kinase-3 (GSK-3) is implicated in various diseases, including Alzheimer's disease and diabetes. nih.gov Several classes of GSK-3 inhibitors contain a pyridine ring. Thieno[3,2-c]pyrazol-3-amine derivatives have been identified as potent GSK-3β inhibitors, with compound 16b showing an IC50 of 3.1 nM. nih.gov Similarly, 5-aryl-pyrazolo[3,4-b]pyridines and azaindolin-2-one derivatives have demonstrated significant GSK-3β inhibitory activity. researchgate.netmdpi.com

COX-2 Inhibition: Selective inhibition of cyclooxygenase-2 (COX-2) is a major strategy for treating inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs. nih.gov A series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were developed as highly potent and selective COX-2 inhibitors. nih.gov The most active compound in this series displayed a COX-2 IC50 of 0.07 µM and a selectivity index of over 500. nih.gov The presence of a pyridine ring is a feature of some selective COX-2 inhibitors, where specific substitutions allow the molecule to fit into a side pocket of the COX-2 enzyme that is not present in COX-1. nih.govjpp.krakow.pl

| Enzyme Target | Compound Class/Example | Key Findings (IC50/Ki) | Selectivity Profile |

| IKK-β | 2-Amino-3,5-diarylbenzamides | pIC50 up to 7.0. nih.gov | Excellent selectivity over IKK-ε and other kinases. nih.gov |

| GSK-3β | Thieno[3,2-c]pyrazol-3-amines (Compound 16b) | IC50 = 3.1 nM. nih.gov | Good selectivity against a panel of 21 kinases. nih.gov |

| COX-2 | Imidazo[1,2-a]pyridin-3-amines (Compound 5n) | IC50 = 0.07 µM. nih.gov | High selectivity over COX-1 (Selectivity Index > 500). nih.gov |

Antiproliferative and Cytotoxic Activities against Cell Lines

The antiproliferative and cytotoxic potential of pyridine derivatives has been evaluated against various cancer cell lines.

A structurally related analog, 6-chloro-2-(cyclopropylmethoxy)pyridin-3-amine , has been investigated for potential anticancer properties. evitachem.com

Studies on 2-anilinopyridine-3-acrylamides revealed promising cytotoxicity against the A549 human lung adenocarcinoma cell line, with GI50 values as low as 0.6 µM. nih.gov These compounds were found to induce cell cycle arrest at the G2/M phase, leading to apoptosis. nih.gov

Other complex pyridine derivatives, such as spiro-pyridines, have shown notable cytotoxic activity against Caco-2 (colon adenocarcinoma) cell lines, with IC50 values lower than the standard chemotherapeutic doxorubicin. nih.gov

| Compound Class | Cell Line | Activity Metric | Result |

| 2-Anilinopyridine-3-acrylamides | A549 (Lung) | GI50 | 0.6 ± 0.23 µM. nih.gov |

| Spiro-pyridine derivatives | Caco-2 (Colon) | IC50 | 7.83 ± 0.50 µM. nih.gov |

| bis(2-aminoethyl)amine derivatives | HTB-140 (Melanoma) | IC50 | Moderate cytotoxicity at 100 µM. mdpi.com |

Antimicrobial and Antiviral Activities

The pyridine nucleus is a well-established scaffold in the development of antimicrobial and antiviral agents. nih.gov

Antimicrobial Activity: 2-Aminopyridine (B139424) derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria like S. aureus and B. subtilis. mdpi.comresearchgate.net The presence of specific side chains, such as cyclohexylamine, appears to be crucial for this activity. mdpi.com Pyridinium (B92312) salts have also shown broad-spectrum antimicrobial properties. mdpi.com Furthermore, linking pyridine-4-carbohydrazide to other antimicrobial agents has been shown to enhance efficacy against mycobacterial strains. nih.gov

Antiviral Activity: The thieno[2,3-b]pyridine (B153569) heterocyclic system has been explored for its antiviral potential. Derivatives have shown inhibitory activity against Herpes Simplex Virus type 1 (HSV-1). researchgate.net While many antiviral drugs exist, the emergence of drug-resistant strains necessitates the development of new chemical entities, and pyridine derivatives remain an area of active research. mdpi.com

Target Engagement and Selectivity Assays for Biological Pathways

Confirming that a compound interacts with its intended target in a cellular context and demonstrates selectivity over other pathways is crucial.

For the aminoindazole-pyrrolo[2,3-b]pyridine inhibitors of IKKα, selective target engagement was demonstrated in U2OS osteosarcoma and PC-3M prostate cancer cells using isoform-specific pharmacodynamic markers. nih.gov

In studies of thieno[3,2-c]pyrazol-3-amine GSK-3β inhibitors, compound 16b was shown to inhibit GSK-3β in SH-SY5Y cells by increasing its phosphorylation at Ser9, a marker of target engagement. nih.gov The compound also showed good selectivity when tested against a panel of other kinases. nih.gov

The high selectivity indices of imidazo[1,2-a]pyridin-3-amine (B132443) COX-2 inhibitors confirm their preferential binding to the COX-2 isoform over COX-1, which is key to their proposed safety profile. nih.gov

In Vivo Models for Efficacy Assessment in Research Settings

While in vitro data provides initial proof of concept, in vivo models are necessary to assess a compound's efficacy in a complex biological system.

In oncology, pyridine-pyrimidine amides that inhibit microtubule polymerization have demonstrated efficacy in in vivo models, supporting their further development for treating solid tumors. nih.gov

In inflammation research, orally bioavailable PI3Kδ inhibitors containing a quinoline-pyridine core demonstrated dose-dependent reduction of IgG and IgM specific antibodies in a keyhole limpet hemocyanin rat model of inflammation. nih.gov

The CB2 receptor-selective agonist RNB-61 exerted dose-dependent nephroprotective and antifibrotic effects in mouse and rat models of acute and chronic kidney injury, respectively. nih.gov Similarly, the CB2 agonist O-3223 was shown to reduce inflammatory and neuropathic nociception in animal models. nih.gov

These in vivo studies, conducted on structurally related compounds, highlight the potential therapeutic areas where a novel compound like this compound could be investigated, assuming it possesses a favorable pharmacokinetic and safety profile.

Anti-inflammatory Models (e.g., Arachidonic Acid-Induced Ear Edema Model)

The arachidonic acid-induced ear edema model in mice is a standard method to screen for compounds with potential anti-inflammatory properties. This model is particularly useful for identifying inhibitors of enzymes involved in the arachidonic acid cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). When applied topically to the mouse ear, arachidonic acid induces a rapid and localized inflammatory response characterized by swelling (edema).

The efficacy of a test compound is determined by its ability to reduce the extent of this swelling compared to a control group. While various pyridine derivatives have been investigated for their anti-inflammatory effects, no specific data on the performance of this compound in the arachidonic acid-induced ear edema model is publicly available.

Analgesic Models (e.g., Formalin Test)

The formalin test is a widely used animal model to assess the analgesic (pain-relieving) properties of new compounds. researchgate.netnih.govmeliordiscovery.comnih.gov This test is valuable because it can differentiate between two types of pain: nociceptive (direct activation of pain receptors) and inflammatory. nih.gov The test involves injecting a dilute solution of formalin into the paw of a rodent, which elicits a biphasic pain response. nih.gov

The early phase, occurring shortly after the injection, is characterized by acute nociceptive pain. nih.gov The late phase, which begins after a brief quiescent period, is associated with inflammatory pain mechanisms. nih.gov Compounds that are effective in the early phase are often centrally acting analgesics, while those effective in the late phase typically have anti-inflammatory properties. nih.gov There are no published studies evaluating the analgesic activity of this compound using the formalin test.

Efficacy Studies in Preclinical Disease Models (e.g., Parkinson's Disease Models, Breast Cancer Models)

Parkinson's Disease Models: Preclinical research for Parkinson's disease often involves the use of neurotoxin-based models, such as those induced by 6-hydroxydopamine (6-OHDA) or MPTP, which replicate the dopaminergic neuron loss characteristic of the disease. mdpi.com Studies on various heterocyclic compounds, including some pyridine derivatives, have explored their potential neuroprotective effects in these models. mdpi.com For instance, derivatives of N-(6-methoxypyridin-3-yl)quinoline-2-amine have been investigated for their ability to bind to α-synuclein aggregates, a key pathological hallmark of Parkinson's disease. nih.govresearchgate.net However, there is no specific research available on the efficacy of this compound in any established preclinical model of Parkinson's disease.

Breast Cancer Models: The evaluation of novel compounds for anti-cancer activity frequently utilizes in vitro studies on human breast cancer cell lines, such as MCF-7 and MDA-MB-231, followed by in vivo studies in xenograft models. nih.gov Pyridine and its derivatives have been a source of interest in the development of new anti-cancer agents, with some sulfonamide-pyridine hybrids showing activity against breast cancer cells. nih.gov Additionally, certain pyrrolo[2,3-b]pyridine analogues have demonstrated antiproliferative effects. nih.gov Despite the interest in related structures, no efficacy studies for this compound in preclinical breast cancer models have been reported.

Elucidation of Molecular Mechanisms of Action

Signal Transduction Pathway Modulation (e.g., NF-κB Pathway)

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response. Modulation of this pathway is a key mechanism for many anti-inflammatory drugs. While some compounds are known to suppress the pro-inflammatory NF-κB pathway, no studies have been published that investigate the effect of this compound on NF-κB signaling. nih.gov

Protein-Ligand Binding Interactions and Modes of Action

Understanding how a compound interacts with its protein target is fundamental to drug development. Techniques such as X-ray crystallography and computational docking studies are used to elucidate these interactions. For example, molecular docking studies have been used to show how certain pyridine-2-methylamine derivatives bind to the MmpL3 protein in Mycobacterium tuberculosis. nih.gov There is currently no available data on the protein-ligand binding interactions or specific molecular targets of this compound.

Cellular Uptake and Subcellular Localization Studies (if applicable)

Investigating the cellular uptake and subcellular localization of a compound can provide insights into its mechanism of action and potential sites of activity. This is often studied using fluorescently labeled analogues of the compound or through other analytical techniques. At present, there are no published studies detailing the cellular uptake or subcellular distribution of this compound.

Analytical Method Development and Research Applications

Chromatographic Techniques for Quantitative Analysis

Chromatography is the cornerstone for separating 2-(cyclopropylmethoxy)pyridin-3-amine from impurities, starting materials, or other components in a complex matrix. The choice of technique depends on the analyte's properties and the specific requirements of the analysis, such as speed, resolution, and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of aromatic amines and pyridine (B92270) derivatives. thermofisher.cn For a compound like this compound, a reversed-phase (RP-HPLC) method is typically the most suitable approach.

The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. An isocratic elution with a fixed solvent composition may be sufficient for simple mixtures, while a gradient elution, where the proportion of the organic solvent is increased over time, is often necessary for separating complex samples. Detection is commonly performed using a UV detector, with the wavelength set to an absorption maximum of the pyridine ring, likely in the range of 240-280 nm. cmes.orgresearchgate.net

A hypothetical, optimized HPLC method for the quantitative analysis of this compound is outlined below.

Table 1: Illustrative HPLC Method Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column suitable for aromatic amines. cmes.org |

| Mobile Phase A | 20 mM Phosphate Buffer, pH 7.0 | Controls pH to ensure consistent ionization state and good peak shape. cmes.org |

| Mobile Phase B | Acetonitrile | Common organic modifier providing good separation efficiency. thermofisher.cn |

| Elution Mode | Isocratic (e.g., 70:30 A:B) | A simple and robust method for routine quantitative analysis. cmes.org |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 35 °C | Improves peak shape and ensures reproducible retention times. cmes.org |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. cmes.org |

| Detection | UV at 280 nm | Wavelength where aminopyridine structures typically show strong absorbance. cmes.org |

Validation of such a method would involve assessing its linearity, precision, accuracy, and robustness to ensure it is suitable for its intended purpose.

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, greater sensitivity, and much faster analysis times. A typical HPLC analysis that takes several minutes can often be completed in under a minute by UPLC. While specific UPLC methods for this compound are not detailed in the public literature, commercial suppliers indicate that UPLC data for the compound exists, confirming its applicability.

A UPLC method would be developed by transferring the principles of the HPLC method to a UPLC system. This would involve selecting a UPLC column with a similar stationary phase chemistry (e.g., C18) and adjusting the flow rate and gradient to accommodate the smaller column dimensions and particle size. The higher backpressure generated by UPLC systems requires specialized pumps and hardware. The primary advantage would be a substantial increase in sample throughput, which is highly beneficial in research and quality control environments.

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. However, the analysis of primary aromatic amines like this compound by GC can present challenges. These compounds are polar and can interact strongly with active sites on the column and in the injector, leading to poor peak shape (tailing) and potential sample loss. thermofisher.cn

To overcome these issues, several strategies can be employed:

Derivatization: The primary amine group can be derivatized to make the molecule less polar and more volatile. This is a common approach for GC analysis of amines, though it adds an extra step to the sample preparation process. thermofisher.cn

Specialized Columns: Using columns that are specifically deactivated for the analysis of basic compounds can minimize adsorptive interactions and improve peak shape.

Direct Analysis: For some amines, direct analysis without derivatization is possible, especially when using a highly inert system and optimized temperature programming.

A GC method could be particularly useful for identifying volatile impurities or for analyses where coupling to a mass spectrometer is desired. A sensitive method for related aromatic amine impurities, such as p-Anisidine, has been successfully developed using GC-MS, demonstrating the feasibility of this approach for trace-level analysis.

Table 2: Potential GC Method Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| Column | DB-5 or similar (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm | A robust, general-purpose column suitable for a wide range of analytes. |

| Carrier Gas | Helium | Inert carrier gas providing good efficiency. |

| Inlet Temp. | 250 °C | Ensures rapid vaporization without thermal degradation. |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min | Temperature gradient to elute the compound and any potential impurities. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general quantitation; MS for definitive identification. |

Mass Spectrometry Coupling for Detection and Identification

Coupling chromatographic separation with mass spectrometry (MS) provides a powerful analytical tool that combines the separation capabilities of chromatography with the high sensitivity and specificity of mass detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and selective technique for analyzing compounds in complex matrices. nih.govnih.gov For this compound, an LC-MS/MS method would typically use electrospray ionization (ESI) in positive ion mode, which would readily protonate the basic amine group to form the pseudomolecular ion [M+H]⁺. nih.govnih.gov

In research settings, this technique is invaluable for:

Metabolite Identification: Identifying the products of metabolic pathways in biological systems.

Impurity Profiling: Detecting and identifying trace-level impurities in synthetic batches.

Trace Quantification: Measuring very low concentrations of the compound in environmental or biological samples. nih.govnih.gov

The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode allows for highly specific quantification. researchgate.netnih.gov In this mode, the first mass spectrometer selects the precursor ion (e.g., the [M+H]⁺ of the target compound), which is then fragmented. The second mass spectrometer monitors for one or more specific product ions. This process filters out background noise, providing excellent sensitivity and selectivity. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is similarly applied, often for volatile compounds or after derivatization. In GC-MS, electron ionization (EI) is a common technique that generates a molecular ion and a characteristic pattern of fragment ions, which serves as a "fingerprint" for the compound. For quantitative analysis, Selected Ion Monitoring (SIM) can be used, where the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte, thereby increasing sensitivity.

The choice of ionization technique is critical for successful MS analysis. For LC-MS, ESI is generally preferred for polar, basic compounds like this compound due to its soft ionization nature, which typically produces an abundant protonated molecule [M+H]⁺ with minimal fragmentation in the source. Atmospheric Pressure Chemical Ionization (APCI) is an alternative that can be effective for less polar compounds. researchgate.net

The mass fragmentation pattern provides vital structural information. While an actual spectrum for this compound is not publicly available, its fragmentation can be predicted based on its chemical structure and the known behavior of similar compounds.

Predicted Fragmentation Pathways (ESI-MS/MS):

Precursor Ion: The protonated molecule, [C₁₀H₁₄N₂O + H]⁺.

Primary Fragments: The most likely fragmentation points would be the ether linkage and the bonds adjacent to the pyridine ring.

Loss of the Cyclopropylmethyl Group: Cleavage of the O-CH₂ bond could result in the loss of a neutral cyclopropylmethanol (B32771) molecule or cleavage of the CH₂-cyclopropyl bond. A characteristic fragmentation for ethers involves cleavage of the C-O bond.

Alpha-Cleavage: A common fragmentation pathway for amines is alpha-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom. libretexts.org In this case, it could involve fragmentation within the pyridine ring itself.

Loss of Ammonia (NH₃): Fragmentation involving the amino group could lead to the loss of ammonia.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Ammonia |

| p-Anisidine |

| Methanol |

| 4-Methoxy-2-nitro aniline |

| Methylpyridine |

Derivatization Strategies for Analytical Enhancement of Amines

Selection of Derivatization Reagents (e.g., OPA, FMOC-Cl, silylation agents)

The choice of derivatization reagent is critical and depends on the analytical technique, the nature of the analyte, and the sample matrix. For primary amines, several classes of reagents are commonly employed.